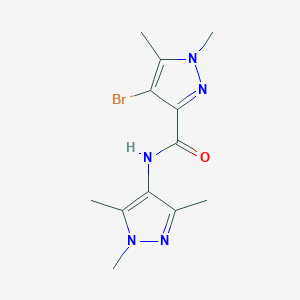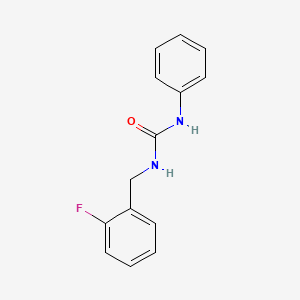
4-bromo-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family This compound is characterized by the presence of bromine, multiple methyl groups, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Methylation: Methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of oxidized pyrazole derivatives.
Reduction Products: Formation of reduced pyrazole derivatives.
Coupling Products: Formation of biaryl or other coupled products.
Scientific Research Applications
4-bromo-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-bromo-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxamide group can influence its binding affinity and selectivity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide: Lacks the N-(1,3,5-trimethyl-1H-pyrazol-4-yl) substituent.
1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom.
4-chloro-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide: Contains a chlorine atom instead of bromine.
Uniqueness
4-bromo-1,5-dimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of its bromine atom, multiple methyl groups, and carboxamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16BrN5O |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H16BrN5O/c1-6-10(8(3)18(5)15-6)14-12(19)11-9(13)7(2)17(4)16-11/h1-5H3,(H,14,19) |
InChI Key |
MZGINXHFRVDEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=NN(C(=C2Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10966933.png)

![2-chloro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10966945.png)
![1-(3-Methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10966968.png)

![4-({[(2-Fluorophenyl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B10966975.png)
![methyl 2-chloro-5-{[(Z)-(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene)methyl]amino}benzoate](/img/structure/B10966984.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10966986.png)
![1-{[4-(Difluoromethoxy)-3-ethoxyphenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B10966989.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966992.png)
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966997.png)
![2-{4-[(4-ethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10967003.png)
![4-ethyl-3-(4-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10967005.png)
